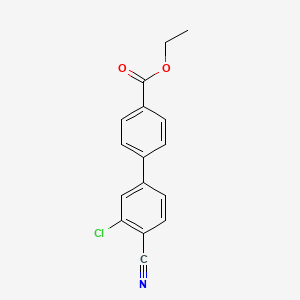

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

描述

Contextualization of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate within Substituted Benzoate (B1203000) Ester Chemistry

Substituted benzoate esters are a cornerstone of organic chemistry, with wide-ranging applications from fragrances and flavorings to pharmaceuticals and liquid crystals. The core structure, an ester of benzoic acid, provides a stable and versatile scaffold that can be readily modified to tune its physicochemical properties. The introduction of substituents onto the aromatic rings, such as halogens and nitriles, dramatically influences the molecule's polarity, reactivity, and potential for intermolecular interactions.

This compound is a biphenyl (B1667301) system, where an ethyl benzoate moiety is linked to a chlorinated and cyanated phenyl ring. This specific arrangement of a chloro group ortho to the nitrile group on one of the phenyl rings, coupled with the ester linkage on the other, creates a molecule with a distinct electronic profile and potential for specific applications in materials science and medicinal chemistry.

Significance of Aryl Esters with Halogen and Nitrile Functionalities in Chemical Research

The incorporation of halogen atoms, such as chlorine, into aryl esters can significantly impact their biological activity and physical properties. Halogens can act as bioisosteres for other functional groups and can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

The nitrile group (a carbon triple-bonded to a nitrogen atom) is a powerful electron-withdrawing group and a versatile functional handle. In medicinal chemistry, the nitrile group is often used to improve the metabolic stability of a drug candidate or to act as a key binding element with biological targets. In materials science, the strong dipole moment of the nitrile group is exploited in the design of liquid crystals and other advanced materials. The combination of both halogen and nitrile functionalities on an aryl ester scaffold, as seen in this compound, offers a rich area for chemical exploration.

Overview of Related Biphenyl and Aryl Benzoate Systems in Academic Literature

The academic literature contains numerous examples of biphenyl and aryl benzoate systems that share structural similarities with this compound. A significant area of research for these types of molecules is in the field of liquid crystals. Cyanobiphenyls, for instance, were foundational in the development of liquid crystal displays (LCDs) due to their unique anisotropic properties.

In the realm of medicinal chemistry, the 3-chloro-4-cyanophenyl moiety is a key structural feature in some modern pharmaceuticals. For example, this group is present in the structure of Darolutamide, an anti-androgen medication used in the treatment of prostate cancer. tdcommons.org This highlights the potential of this substitution pattern to interact favorably with biological targets. Furthermore, research into new anticancer agents has explored derivatives of 4-amino-3-chloro benzoate esters as potential inhibitors of the epidermal growth factor receptor (EGFR).

The synthesis of such substituted biphenyl systems is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction allows for the efficient formation of carbon-carbon bonds between two aromatic rings, starting from readily available boronic acids and aryl halides.

Chemical Properties and Synthesis

| Property | Value |

| Molecular Formula | C₁₆H₁₂ClNO₂ |

| Molecular Weight | 285.72 g/mol |

| CAS Number | 1355248-20-2 |

A Representative Synthetic Approach: Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of unsymmetrical biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

A plausible synthetic route for this compound would involve the reaction of 3-chloro-4-cyanophenylboronic acid with ethyl 4-bromobenzoate (B14158574) .

Reaction Scheme:

In this reaction:

3-chloro-4-cyanophenylboronic acid provides the chlorinated and cyanated phenyl ring.

Ethyl 4-bromobenzoate provides the ethyl benzoate moiety.

A palladium catalyst , such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used to facilitate the reaction.

A base , such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid.

The reaction is typically carried out in a suitable solvent mixture, such as toluene (B28343) and ethanol (B145695).

This method is widely used due to its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-(3-chloro-4-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-14(10-18)15(17)9-13/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGJDGVIUOZFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742818 | |

| Record name | Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-20-2 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-4′-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 4 3 Chloro 4 Cyanophenyl Benzoate

Precursor Synthesis and Starting Material Derivation

The efficient synthesis of the target molecule is critically dependent on the availability and purity of its precursors. The primary starting materials are derivatives of benzoic acid, which are functionalized to facilitate subsequent coupling and esterification reactions.

Synthesis of 3-chloro-4-cyanobenzoic Acid and its Derivatives

3-chloro-4-cyanobenzoic acid is a crucial building block. nih.gov Its synthesis can be approached through various routes, often starting from simpler, commercially available materials. One common strategy involves the Sandmeyer reaction, where an amino group is converted into a cyano group. For instance, a process could start with 2-chloro-4-nitrobenzoic acid. This compound can be reduced to 2-chloro-4-aminobenzoic acid, which is then diazotized and treated with a cyanide source, such as copper(I) cyanide, to yield 3-chloro-4-cyanobenzoic acid. google.com

Another approach involves the direct cyanation of a halogenated precursor. For example, a bromo or iodo-substituted benzoic acid derivative can be reacted with a cyanide salt in the presence of a palladium or copper catalyst to introduce the cyano group.

The properties of 3-chloro-4-cyanobenzoic acid are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-chloro-4-cyanobenzoic acid |

| Molecular Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.57 g/mol |

| CAS Number | 1261685-26-0 |

| Data from PubChem nih.gov |

Preparation of Ethyl Halogenated Benzoates as Key Intermediates

The other key precursor is an ethyl halogenated benzoate (B1203000), typically ethyl 4-bromobenzoate (B14158574) or ethyl 4-iodobenzoate. These are generally prepared by the esterification of the corresponding halogenated benzoic acid. numberanalytics.comprepchem.comrsc.org

The esterification of benzoic acid and its derivatives is a well-established reaction. quora.comyoutube.com A common laboratory-scale method involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. prepchem.comlibretexts.orgchemguide.co.uk The reaction is reversible, and to drive it towards the product, the water formed during the reaction is often removed. libretexts.org For larger-scale preparations, the ester can be distilled off as it is formed to shift the equilibrium. chemguide.co.uk

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with ethanol to form the ester. chemguide.co.uk

Esterification Approaches for the Formation of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

Conventional Direct and Indirect Esterification Techniques

Direct esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid (in this case, 4-(3-chloro-4-cyanophenyl)benzoic acid) with ethanol in the presence of an acid catalyst. numberanalytics.comlibretexts.org This method is straightforward but can be limited by the equilibrium nature of the reaction. libretexts.org

Indirect methods offer an alternative. The carboxylic acid can be converted to its acid chloride using a reagent like thionyl chloride or oxalyl chloride. googleapis.com The resulting acid chloride is highly reactive and will readily form the ethyl ester upon treatment with ethanol.

Advanced Esterification Protocols (e.g., using activating agents)

Modern organic synthesis has developed a range of activating agents to facilitate esterification under milder conditions. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP), can be used to form the ester directly from the carboxylic acid and alcohol. google.com These methods are often more efficient and avoid the harsh conditions of strong acids or the need to prepare highly reactive intermediates like acid chlorides. Another efficient protocol utilizes phosphorus oxychloride (POCl₃) as a catalyst for the esterification of carboxylic acids with alcohols, achieving high yields at relatively low temperatures.

Strategic Construction of the Substituted Biphenyl (B1667301) Moiety

The central challenge in the synthesis of this compound is the formation of the carbon-carbon bond that links the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is the most prominent and widely used method for this transformation. rsc.orgnih.govgoogle.comresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or a boronic ester) with an organohalide in the presence of a palladium catalyst and a base. rsc.orgnih.govgre.ac.uk For the synthesis of the target molecule, two primary disconnection approaches can be envisioned:

Route A: Coupling of 3-chloro-4-cyanophenylboronic acid with ethyl 4-bromobenzoate.

Route B: Coupling of (4-(ethoxycarbonyl)phenyl)boronic acid with 1-bromo-3-chloro-4-cyanobenzene.

Both routes are viable, and the choice often depends on the availability and ease of synthesis of the respective precursors. The reaction is typically carried out in a suitable solvent mixture, such as toluene (B28343)/water or THF/water, with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a base such as sodium carbonate, potassium carbonate, or potassium phosphate. rsc.orggoogle.com

The general scheme for the Suzuki-Miyaura coupling is shown below:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl derivatives.

Other cross-coupling reactions, such as the Stille, Negishi, and Hiyama couplings, also provide pathways to biphenyl structures but are often less favored than the Suzuki-Miyaura reaction due to factors like the toxicity of organotin reagents (Stille) or the moisture sensitivity of organozinc reagents (Negishi). rsc.org The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, is another classic method for biphenyl synthesis, particularly for symmetrical biphenyls. rsc.org

The following table summarizes some of the key palladium-catalyzed cross-coupling reactions used for biphenyl synthesis.

| Reaction Name | Organometallic Reagent | Organohalide/Triflate | Catalyst |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl-X (X = I, Br, Cl, OTf) | Pd(0) or Pd(II) |

| Stille | Arylstannane | Aryl-X (X = I, Br, OTf) | Pd(0) |

| Negishi | Arylzinc halide | Aryl-X (X = I, Br, Cl) | Pd(0) or Ni(0) |

| Hiyama | Arylsilane | Aryl-X (X = I, Br, Cl) | Pd(0) |

| Adapted from various sources rsc.orgnih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

The formation of the carbon-carbon bond between the two aromatic rings in this compound is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura and Stille reactions are prominent methodologies for creating biaryl compounds. researchgate.netrsc.org

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org For the synthesis of the target molecule, this would typically involve the coupling of (3-chloro-4-cyanophenyl)boronic acid with an ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate). A key advantage of the Suzuki reaction is the use of organoboranes, which are generally non-toxic, thermally stable, and inert to water and oxygen, making them environmentally benign and easy to handle. libretexts.org The reaction proceeds under basic conditions and has a high atom economy, with byproducts that are typically easy to remove. libretexts.org

The Stille coupling offers another versatile route, reacting an organotin compound (organostannane) with an organohalide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org In this context, a potential pathway is the reaction between an organostannane, such as (3-chloro-4-cyanophenyl)trialkylstannane, and ethyl 4-iodobenzoate. Stille reactions are valued for their tolerance of a wide variety of functional groups. wikipedia.org However, a significant drawback is the toxicity and difficulty in removing the tin byproducts. organic-chemistry.org

Both reactions proceed through a similar catalytic cycle involving three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron or organotin compound, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The choice between Suzuki and Stille coupling often involves a trade-off between the ease of handling and environmental profile of the reagents (favoring Suzuki) and specific substrate compatibility.

Table 1: Comparison of Suzuki-Miyaura and Stille Coupling Conditions for Biaryl Synthesis

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (Boronic acid/ester) | Organotin (Organostannane) |

| Organohalide Partner | Aryl/vinyl halides (I, Br, Cl), triflates | Aryl/vinyl halides (I, Br, Cl), triflates, acyl chlorides |

| Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄) |

| Additives | Base required (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) | Often no base needed; sometimes additives like Cu(I) salts are used to enhance reaction. organic-chemistry.org |

| Toxicity | Low; Boron byproducts are generally non-toxic. libretexts.org | High; Organotin reagents and byproducts are toxic. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Ring Formation

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for the formation of C-C bonds, although it is less common for synthesizing simple biaryls compared to cross-coupling methods. The SNAr mechanism typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like nitro or cyano groups) positioned ortho or para to a leaving group (commonly a halide). libretexts.orgnih.gov

For the synthesis of this compound, a hypothetical SNAr route would involve the attack of a nucleophilic aryl species on an activated aryl halide. For instance, an organometallic reagent derived from ethyl benzoate could act as the nucleophile attacking a derivative of 1,2-dichloro-4-cyanobenzene. However, generating a suitable carbanion on the ethyl benzoate ring that is stable enough to act as a nucleophile while avoiding self-condensation or other side reactions presents a significant synthetic challenge.

A more plausible, yet still complex, SNAr strategy involves the reaction of a pre-formed phenolate (B1203915) with a highly activated aryl fluoride (B91410). The success of this reaction is contingent on the electronic properties of the substrate, where the rate of substitution is influenced by the stability of the intermediate Meisenheimer complex. libretexts.org While SNAr is a powerful tool for functionalizing activated (hetero)aromatic systems, its application for constructing the core of this compound is not as direct as transition-metal-catalyzed methods. acs.orgacs.org

Regioselective Synthesis and Isomer Differentiation

Regioselectivity is a critical consideration in the synthesis of substituted biaryls like this compound to ensure the correct connectivity and avoid the formation of undesired isomers. Transition-metal-catalyzed cross-coupling reactions offer excellent control over regiochemistry because the coupling occurs specifically at the positions of the halide and the organometallic group.

To synthesize the target compound, the coupling must occur between the C4 position of the ethyl benzoate moiety and the C1 position of the 3-chloro-4-cyanophenyl ring. This is precisely achieved by using the correct starting materials in a Suzuki or Stille reaction. For example, reacting ethyl 4-bromobenzoate with (3-chloro-4-cyanophenyl)boronic acid ensures the formation of the desired product exclusively.

Conversely, using an isomeric starting material like Ethyl 4-chloro-3-cyanobenzoate evitachem.com would lead to a different constitutional isomer. If Ethyl 4-chloro-3-cyanobenzoate were coupled with phenylboronic acid, the product would be Ethyl 3-cyano-4-phenylbenzoate , not the target molecule. This highlights how the strategic choice of precursors dictates the final substitution pattern, allowing for precise isomer differentiation.

Table 2: Regioselective Synthesis and Isomer Differentiation via Suzuki Coupling

| Aryl Halide | Boronic Acid | Resulting Biaryl Product |

|---|---|---|

| Ethyl 4-bromobenzoate | (3-chloro-4-cyanophenyl)boronic acid | This compound (Target Compound) |

| Ethyl 4-chloro-3-cyanobenzoate | Phenylboronic acid | Ethyl 3-cyano-4-phenylbenzoate (Isomer) |

| 1-Bromo-3-chloro-4-cyanobenzene | (4-(ethoxycarbonyl)phenyl)boronic acid | This compound (Target Compound) |

Implementation of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.comejcmpr.comsemanticscholar.org These principles can be effectively applied to the synthesis of this compound, particularly by optimizing reaction conditions and exploring alternative energy sources.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core tenet of green chemistry as it minimizes waste and simplifies purification. Mechanochemistry, such as ball milling, is an emerging technique where mechanical energy is used to drive chemical reactions in the solid state. mdpi.com This method has been successfully used for the synthesis of various biphenyl derivatives, often resulting in high yields and significantly reduced reaction times compared to traditional solution-phase synthesis. mdpi.com Applying a solvent-free mechanochemical approach to the Suzuki or Stille coupling for the target molecule could offer a greener and more efficient synthetic route.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can lead to dramatic rate accelerations, increased product yields, and enhanced purity. ajrconline.orgnih.gov The rapid and uniform heating provided by microwaves often reduces reaction times from hours to minutes. scielo.org.mx This technique has been widely applied to palladium-catalyzed cross-coupling reactions and SNAr reactions. nih.govscielo.br For the synthesis of this compound, employing microwave irradiation could significantly shorten the time required for the coupling step, decrease the likelihood of side product formation, and potentially allow for the use of lower catalyst loadings, making the process more efficient and sustainable. nih.govjmcs.org.mx

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, uses the energy of high-frequency sound waves to induce acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid. nih.govyoutube.com This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates, particularly in heterogeneous systems involving solid catalysts or reagents. nih.gov For the synthesis of this compound, sonication could be beneficial for the palladium-catalyzed cross-coupling reactions, which often involve solid-liquid phase transitions. The use of ultrasound can lead to shorter reaction times and improved yields, contributing to a more efficient synthetic process. nih.gov

Table 3: Green Chemistry Approaches in Synthesis

| Technique | Principle | Potential Advantage for Synthesis |

|---|---|---|

| Solvent-Free (Ball Milling) | Uses mechanical force to induce reactions, eliminating bulk solvents. mdpi.com | Reduces solvent waste, lowers energy consumption, and can increase reaction speed. |

| Microwave-Assisted | Rapid, uniform heating through dielectric interactions. ajrconline.org | Drastically reduces reaction times (hours to minutes), improves yields, and enhances product purity. scielo.org.mx |

| Ultrasound-Assisted | Acoustic cavitation creates localized high-energy zones. youtube.com | Enhances reaction rates in heterogeneous systems and improves mass transfer. nih.gov |

Catalyst-Free Protocols for Bond Formation

The formation of the biphenyl core of this compound is a critical step in its synthesis. While traditionally accomplished through metal-catalyzed cross-coupling reactions, there is a growing interest in developing catalyst-free methods to enhance the sustainability and cost-effectiveness of such transformations. These catalyst-free approaches often rely on the intrinsic reactivity of the substrates under specific reaction conditions, such as elevated temperatures or the use of unique solvent systems.

Recent research has demonstrated the feasibility of catalyst-free annulations and multicomponent reactions to form complex molecular architectures. For instance, catalyst-free annulations of 2-(4H-benzo[d] researchgate.netgoogle.comoxazin-4-yl)acrylates have been successfully achieved under mild conditions to synthesize 1,2-dihydroquinolines and 2,3-dihydropyrroles. nih.gov Another study highlighted a catalyst-free, one-pot, four-component synthesis of substituted 2,3-dihydrothiophenes in glycerol, a biodegradable and non-toxic solvent. researchgate.net Furthermore, the synthesis of functionalized 1,2,4-triazoles has been accomplished through a catalyst-free ring-opening and intramolecular cyclization process. nih.gov

While a direct catalyst-free synthesis for this compound has not been explicitly detailed in the reviewed literature, the principles from these related catalyst-free bond-forming reactions could be adapted. A hypothetical catalyst-free approach could involve the reaction of a suitable boronic acid derivative of one aromatic ring with an aryl halide derivative of the other, potentially facilitated by a high-boiling point, non-polar solvent or under microwave irradiation to promote the reaction without a metallic catalyst.

Table 1: Examples of Catalyst-Free Bond Formation Reactions

| Reaction Type | Reactants | Products | Conditions |

| Annulation nih.gov | 2-(4H-benzo[d] researchgate.netgoogle.comoxazin-4-yl)acrylates and sulfur ylides | 1,2-dihydroquinolines | Mild |

| [3+2]-Annulation nih.gov | 2-(4H-benzo[d] researchgate.netgoogle.comoxazin-4-yl)acrylates and α,β-unsaturated imines | Polysubstituted 2,3-dihydropyrroles | Mild |

| Four-component reaction researchgate.net | Various starting materials | 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes | Glycerol, 90 °C |

| Ring opening/cyclization nih.gov | Arylidene thiazolone and aryl/alkyl-hydrazine | Functionalized 1,2,4-triazoles | Not specified |

Biocatalytic Approaches in Related Ester Synthesis

The final step in the synthesis of this compound is the esterification of the carboxylic acid with ethanol. Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective alternative to traditional chemical esterification methods. researchgate.net These enzymatic methods can often be performed under mild conditions and can avoid the use of harsh acids or bases. researchgate.net

Lipases are widely used for the synthesis of various esters, including those of aromatic carboxylic acids. researchgate.netgoogle.com For example, Candida antarctica lipase (B570770) B (CALB) is a versatile and commonly used lipase for esterification reactions. researchgate.netnih.gov It has been successfully employed in the esterification of benzoic acid and its derivatives. researchgate.netresearchgate.net Research has shown that lipases can catalyze esterification in various media, including solvent-free systems and green solvents like deep eutectic solvents (DES) and Cyrene. researchgate.netresearchgate.net

The application of biocatalysis to the synthesis of this compound would involve the lipase-catalyzed reaction between 4-(3-chloro-4-cyanophenyl)benzoic acid and ethanol. The efficiency of this reaction can be influenced by several factors, including the choice of lipase, reaction medium, temperature, and the ratio of substrates. nih.gov Immobilized lipases, such as Novozym® 435, are often preferred as they can be easily recovered and reused, which improves the economic viability of the process. nih.gov

Another emerging biocatalytic method involves the use of carboxylic acid reductases (CARs). These enzymes can catalyze esterification in aqueous environments, which is a significant advantage over traditional lipase-catalyzed reactions that often require non-aqueous media. nih.gov

Table 2: Examples of Biocatalytic Ester Synthesis

| Enzyme | Substrates | Product | Key Findings |

| Candida antarctica lipase B (CALB) researchgate.net | Benzoic acid and glycerol | Glyceryl monobenzoate | Use of deep eutectic solvents (DES) as a green reaction medium enhanced stability and conversion. |

| Novozym® 435 (Candida antarctica lipase B) nih.gov | 2-methylhexanoic acid and 2-ethylhexanol | 2-ethylhexyl 2-methylhexanoate | Successful synthesis in a solvent-free medium. |

| Carboxylic Acid Reductase (CAR) nih.gov | Carboxylic acids and alcohols | Various esters | Catalyzes esterification in aqueous conditions, offering a green alternative. |

| Lipases google.com | Phenylpropanoic or phenylpropenoic acids and medium-chain alcohols | Alkyl esters | Solvent-free, lipase-catalyzed esterification under vacuum. |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and the spatial arrangement of molecules.

Molecular Geometry and Conformation in the Solid State

The molecular geometry of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is characterized by two phenyl rings linked by a central C-C bond. The dihedral angle between these two rings is a critical conformational parameter. In analogous biphenyl (B1667301) structures, this angle can vary significantly depending on the steric and electronic nature of the substituents. For instance, in related structures, the dihedral angle between phenyl rings can range from approximately 31° to 39°. nih.gov

The ethyl benzoate (B1203000) moiety, -COOC₂H₅, generally adopts a conformation where the ester group is nearly coplanar with the attached phenyl ring to maximize π-conjugation. The C-O-C-C torsion angle in similar benzoate structures is often found to be close to an anti-periplanar conformation. nih.gov The bond lengths and angles within the phenyl rings are expected to be within the normal ranges for sp²-hybridized carbon atoms, with minor distortions possible due to the influence of the substituents. The C-Cl bond length and the C≡N bond length of the cyano group will also exhibit characteristic values.

Crystal Packing Analysis and Unit Cell Parameters

The arrangement of molecules within the crystal lattice, or crystal packing, is governed by a variety of intermolecular forces. The unit cell parameters define the fundamental repeating unit of the crystal. For a related compound, ethyl 4-(3-chlorobenzamido)benzoate, the crystal system is triclinic with the space group P-1. eurjchem.com The unit cell dimensions for this similar molecule are a = 5.2941(15) Å, b = 8.157(2) Å, c = 16.238(4) Å, with angles α = 82.682(6)°, β = 84.481(6)°, and γ = 80.100(6)°. eurjchem.com While these specific parameters are for a different molecule, they provide an example of the type of crystallographic data obtained for such compounds. The unit cell of this compound would be determined by its unique packing arrangement.

Detailed Intermolecular Interactions (e.g., C-H⋯N, C-H⋯π, π–π stacking)

The crystal packing of this compound is expected to be stabilized by a network of weak intermolecular interactions. Given the functional groups present, several types of interactions are plausible:

C-H⋯N interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming interactions with hydrogen atoms from neighboring molecules. nih.gov

C-H⋯π interactions: Hydrogen atoms can also interact with the electron-rich π-systems of the phenyl rings. researchgate.net

π–π stacking: The aromatic rings can engage in π–π stacking interactions, which are common in the crystal structures of phenyl-containing molecules. These can be either face-to-face or offset stacking arrangements. nih.govnih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.govnih.gov Bright red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For organic molecules containing similar functional groups, the most significant contributions to the crystal packing often come from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts. nih.govnih.gov For this compound, one would also expect to see significant contributions from Cl⋯H/H⋯Cl and N⋯H/H⋯N contacts. nih.govnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. High-resolution ¹H NMR provides detailed information about the chemical environment of hydrogen atoms.

Comprehensive Proton (¹H) NMR Spectral Assignment

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl group. The expected chemical shifts (δ) are influenced by the electronic effects of the substituents.

The protons of the ethyl group (-CH₂CH₃) will appear as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, due to spin-spin coupling. rsc.orgchemicalbook.com

-CH₃: Expected to be a triplet around δ 1.4 ppm.

-CH₂-: Expected to be a quartet around δ 4.4 ppm.

The aromatic protons will appear in the region of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the two phenyl rings. The protons on the phenyl ring bearing the chloro and cyano groups will show a complex splitting pattern due to their specific arrangement. The protons on the ethyl benzoate ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Ethyl -CH₃ | ~1.4 | Triplet (t) |

| Ethyl -CH₂- | ~4.4 | Quartet (q) |

| Aromatic Protons | ~7.0 - 8.5 | Multiplets (m), Doublets (d) |

Carbon (¹³C) NMR and Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon framework and proton environments within a molecule. While specific experimental ¹³C NMR data for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on the analysis of its constituent fragments and related structures.

The ¹³C NMR spectrum would be expected to show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group would appear significantly downfield, typically in the range of 160-170 ppm. Aromatic carbons would resonate between 110 and 150 ppm, with their precise shifts influenced by the attached substituents (chloro, cyano, and ester groups). The carbons of the ethyl group would be found in the upfield region, with the methylene (-CH2-) carbon around 60-70 ppm and the methyl (-CH3) carbon at approximately 10-20 ppm.

Advanced 2D NMR techniques are indispensable for assigning these resonances unambiguously:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, the correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the -CH2- and -CH3 carbons and the protons on the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connectivity of the entire molecule, for example, by showing correlations from the protons on one aromatic ring to the carbons on the other, as well as to the carbonyl carbon of the ester.

A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | 160-170 |

| Quaternary Aromatic Carbons | 125-150 |

| Aromatic CH Carbons | 110-140 |

| Cyano (C≡N) | 115-120 |

| Methylene (-O-CH2-) | 60-70 |

| Methyl (-CH3) | 10-20 |

Note: These are predicted ranges and actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, by extension, the elemental composition of a compound. For this compound (C₁₆H₁₂ClNO₂), HRMS provides a highly accurate mass measurement, which can be used to confirm its molecular formula.

| Ion | Calculated m/z |

| [C₁₆H₁₂³⁵ClNO₂ + H]⁺ | Value would be calculated based on precise atomic masses |

| [C₁₆H₁₂³⁷ClNO₂ + H]⁺ | Value would be calculated based on precise atomic masses |

Note: The table illustrates the expected ions; the exact m/z values require calculation based on the most recent atomic mass data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A strong, sharp peak corresponding to the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. The carbonyl (C=O) stretch of the ester group would produce another strong absorption band in the region of 1715-1735 cm⁻¹. The C-O stretching vibrations of the ester would be visible between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching would give rise to multiple peaks in the 1400-1600 cm⁻¹ range. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N and C=O stretching vibrations are also Raman active. The symmetric breathing vibrations of the aromatic rings often produce strong signals in the Raman spectrum, which can be useful for conformational analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (C≡N) | Stretching | 2220-2240 | IR, Raman |

| Carbonyl (C=O) | Stretching | 1715-1735 | IR, Raman |

| Aromatic (C=C) | Stretching | 1400-1600 | IR, Raman |

| Ester (C-O) | Stretching | 1100-1300 | IR |

| Aryl-Cl | Stretching | 600-800 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its extended conjugated system, which includes the two phenyl rings and the ester group. The presence of chromophores such as the phenyl rings and the carbonyl group, along with the cyano and chloro auxochromes, will influence the wavelength of maximum absorption (λ_max). The electronic transitions observed are typically π → π* transitions associated with the conjugated aromatic system. The high degree of conjugation in the molecule would likely result in a λ_max in the UV region, potentially extending towards the visible spectrum. Analysis of the absorption maxima and molar absorptivity can provide qualitative and quantitative information about the electronic nature of the compound.

Mechanistic Investigations and Reactivity Studies of Ethyl 4 3 Chloro 4 Cyanophenyl Benzoate

Nucleophilic Substitution Reactions Involving the Ester and Halogen Moieties

Nucleophilic attack on Ethyl 4-(3-chloro-4-cyanophenyl)benzoate can principally occur at two distinct electrophilic centers: the carbonyl carbon of the ester group and the carbon atom bonded to the chlorine on the cyanophenyl ring. The reaction pathway is dictated by the nature of the nucleophile and the reaction conditions.

The reactivity of the ester group in this compound towards hydrolysis and aminolysis is significantly influenced by the electronic properties of the 3-chloro-4-cyanophenoxide leaving group. In base-catalyzed hydrolysis, the reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. The rate of this reaction is largely dependent on the stability of the leaving group. The presence of two strong electron-withdrawing groups (EWG), the chloro and cyano substituents, on the phenoxide moiety makes it a very stable leaving group, thus accelerating the rate of hydrolysis. rsc.orgrsc.org

Kinetic studies on the hydrolysis of a series of substituted aryl benzoates have demonstrated a clear correlation between the reaction rate and the electronic nature of the substituent on the aryl ring. rsc.org For instance, the rate of alkaline hydrolysis is significantly enhanced for aryl benzoates with electron-withdrawing para-substituents. rsc.orgresearchgate.net The Hammett equation, which relates reaction rates to substituent constants (σ), often shows a large positive reaction constant (ρ) for these reactions, indicating that the transition state has a significant build-up of negative charge that is stabilized by EWGs. rsc.orgsemanticscholar.org

| para-Substituent (on Phenoxide) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |

|---|---|---|

| -OCH₃ | -0.27 | 0.25 |

| -CH₃ | -0.17 | 0.50 |

| -H | 0.00 | 1.00 |

| -Cl | +0.23 | 3.50 |

| -CN | +0.66 | 30.0 |

| -NO₂ | +0.78 | 50.0 |

The second potential reaction is the nucleophilic aromatic substitution (SNAr) of the chloride atom. The 3-chloro-4-cyanophenyl ring is highly activated towards SNAr because the strongly electron-withdrawing cyano group is positioned para to the chlorine leaving group. libretexts.org This positioning allows for the effective stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. libretexts.orgwikipedia.org Therefore, strong nucleophiles can displace the chloride ion, a reaction that would be kinetically competitive with ester hydrolysis, particularly under anhydrous conditions with amine nucleophiles. nih.gov

The concept of the leaving group, or nucleofuge, is central to understanding the reactivity of this compound. Two potential leaving groups are present: the chloride ion (Cl⁻) from the aromatic ring and the 3-chloro-4-cyanophenoxide ion from the ester.

In SNAr reactions, the typical reactivity order for halogen leaving groups is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of the halogen polarizes the C-X bond, making the carbon more electrophilic and accelerating the attack. wikipedia.orgmasterorganicchemistry.com Therefore, while chloride is a good leaving group, an analogous fluoride (B91410) compound would be expected to react even faster under SNAr conditions.

In the context of ester hydrolysis or aminolysis, the leaving group is the 3-chloro-4-cyanophenoxide anion. The stability of this anion is key to its nucleofugality. A good leaving group is a weak base. The pKa of the conjugate acid (3-chloro-4-cyanophenol) is significantly lowered by the inductive and resonance effects of the chloro and cyano groups, making the corresponding phenoxide a very stable and weak base. nih.gov This high stability facilitates the collapse of the tetrahedral intermediate, making the ester highly reactive towards nucleophilic acyl substitution. nih.gov

Comparing the two processes, the displacement of chloride in an SNAr reaction and the departure of the phenoxide in an acyl substitution, depends heavily on the conditions. In aqueous base, hydrolysis of the ester is often rapid. With potent, non-basic nucleophiles in aprotic solvents, SNAr at the C-Cl position can become the dominant pathway.

Substituents play a critical role in modulating the reactivity of both reaction centers in this compound.

On the Chlorocyanophenyl Ring: The chloro and cyano groups are both electron-withdrawing, which has a dual effect.

Activation of SNAr: As discussed, the cyano group para to the chlorine and the chloro group meta to the reaction site both activate the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The cyano group's ability to delocalize the negative charge of the Meisenheimer complex via resonance is particularly powerful. wikipedia.org This makes the C-Cl bond susceptible to substitution.

Increased Ester Reactivity: These same groups make the 3-chloro-4-cyanophenoxide a better leaving group, thereby increasing the rate of nucleophilic acyl substitution at the ester carbonyl. rsc.orgsemanticscholar.org

On the Benzoate (B1203000) Ring: While the parent compound has an unsubstituted benzoate ring, introducing substituents here would primarily affect the electrophilicity of the carbonyl carbon. An electron-donating group (e.g., -OCH₃) on this ring would decrease the rate of hydrolysis or aminolysis by reducing the partial positive charge on the carbonyl carbon. Conversely, an electron-withdrawing group (e.g., -NO₂) would increase the carbonyl's electrophilicity and accelerate the rate of nucleophilic attack. semanticscholar.org This effect is generally less pronounced than the effect of substituents on the phenoxide leaving group.

This interplay of substituent effects governs the selectivity of nucleophilic attack. A strong, soft nucleophile in an aprotic solvent might favor SNAr, whereas a hard, basic nucleophile like hydroxide in a protic solvent would likely favor ester hydrolysis.

The mechanisms of both potential nucleophilic substitutions involve distinct transition states and intermediates.

For the SNAr reaction , the process is typically a two-step addition-elimination mechanism. The rate-determining step is the formation of the first transition state, which leads to a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgwikipedia.org Computational studies on related systems show that in this intermediate, the attacked carbon atom is sp³-hybridized, and the negative charge is delocalized across the aromatic ring and, crucially, onto the p-orbital of the cyano group. researchgate.net The subsequent elimination of the chloride ion to restore aromaticity is a fast process with a low activation barrier.

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (EAS) on this compound is expected to be extremely difficult. Both aromatic rings are substituted with potent electron-withdrawing, deactivating groups. libretexts.orglibretexts.org Such deactivating groups reduce the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org Forcing an EAS reaction would require harsh conditions, such as the use of fuming acids or powerful Lewis acid catalysts. youtube.com

If a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile:

On the Ethyl Benzoate Ring (Ring A): This ring is substituted with the ester group (-COOEt). The carbonyl group is a strong deactivating group and acts as a meta-director . libretexts.org Therefore, any electrophilic attack would be directed to the positions meta to the ester linkage.

On the 3-Chloro-4-Cyanophenyl Ring (Ring B): This ring is more complex, with three deactivating substituents.

-CN (cyano): Strongly deactivating, meta-director.

-Cl (chloro): Weakly deactivating, ortho, para-director. libretexts.org

-O-CO-Ph (benzoate): Strongly deactivating, ortho, para-director (due to the oxygen lone pairs) but with the deactivating effect dominating.

The combined effect makes this ring exceptionally unreactive. The directing influences are conflicting. The powerful meta-directing influence of the cyano group and the ortho, para-directing influence of the chlorine would compete. organicchemistrytutor.comyoutube.com Given the strong deactivation, predicting a major product is challenging, but the positions ortho to the chlorine and meta to the cyano group (which are the same carbons) are the least deactivated sites on this ring.

Radical Reactions and Photoredox Catalysis Involving Aryl Benzoates

Modern synthetic methods, particularly photoredox catalysis, offer alternative pathways to functionalize molecules like this compound by generating radical intermediates under mild conditions.

The C-Cl bond is a key site for initiating radical reactions. While aryl chlorides have highly negative reduction potentials, making them challenging substrates, advanced photoredox systems can achieve their activation. acs.org A common mechanism involves a photocatalyst which, upon excitation by visible light, becomes a potent reductant. This excited catalyst can transfer a single electron to the aryl chloride, forming a radical anion. organic-chemistry.org This radical anion rapidly fragments, ejecting a chloride ion and generating a 4-cyano-3-(ethoxycarbonyl)benzoyl-phenyl radical. This aryl radical is a versatile intermediate that can participate in a wide range of transformations, including C-C or C-heteroatom bond formations. acs.orgnih.gov

The benzoate ester portion can also participate in radical reactions. For instance, reactions involving hydroxyl radicals can lead to addition at various positions on the aromatic rings or hydrogen abstraction. rsc.orgrsc.org Furthermore, specialized radical reactions like 1,4-aryl migrations (Smiles rearrangement) have been developed, although these are typically for different structural motifs. researchgate.net Recent advances have also demonstrated visible-light-mediated cascade reactions of related N-aryl acrylamides with CO₂, suggesting that the core structure is amenable to complex radical transformations. acs.org

Generation and Transformations of Acyl and Alkyl Radicals

There is no available research that specifically details the generation and subsequent transformations of acyl and alkyl radicals from this compound. In theory, radical reactions could be initiated at various positions on the molecule. For instance, the ethyl group of the ester could potentially form an ethyl radical under specific conditions, and the aromatic rings could undergo radical substitution. However, without experimental data, any discussion of reaction pathways, intermediates, and final products would be purely speculative.

Photo-Fries Rearrangements and Other Photochemical Transformations

The Photo-Fries rearrangement is a well-documented photochemical reaction for aryl esters, which, upon exposure to UV light, can rearrange to form ortho- and para-hydroxyaryl ketones. sigmaaldrich.com This reaction proceeds through a radical mechanism involving the homolytic cleavage of the ester bond. For this compound, this would theoretically involve the cleavage of the ester linkage to form an acyl radical and a phenoxy radical, which could then recombine. However, no studies have been published that apply this or other photochemical transformations specifically to this compound.

Hydrolysis Mechanisms of the Benzoate Ester Linkage

The hydrolysis of the benzoate ester in this compound can be catalyzed by either acid or base, leading to the formation of 4-(3-chloro-4-cyanophenyl)benzoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis Pathways

In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst. libretexts.org The reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. libretexts.org

Derivatization Reactions for Academic Research and Chemical Modification

While no specific derivatization of this compound is documented, the functional groups present on the molecule offer several possibilities for chemical modification.

Modifications at the Ethyl Ester Group

The ethyl ester group is a primary site for modification.

Transesterification: This reaction would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for another alkyl or aryl group.

Amidation: The ester could be converted to an amide by reaction with an amine. This reaction is often facilitated by heating or by converting the ester to a more reactive acyl chloride first.

Reduction: The ester can be reduced to the corresponding primary alcohol, [4-(3-chloro-4-cyanophenyl)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Reactions at the Aryl Halogen Site (e.g., further cross-coupling)

The chloro substituent on the central phenyl ring of this compound represents a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized and reactive catalyst systems. However, significant advancements in catalyst development have made the coupling of aryl chlorides a routine and powerful synthetic tool.

Prominent among these transformations is the Suzuki-Miyaura coupling , which involves the reaction of the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is a versatile method for the formation of biaryl structures. For this compound, a Suzuki-Miyaura coupling could be envisioned with various arylboronic acids to generate a diverse array of tetra-aryl compounds. The general scheme for such a reaction would involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netrsc.org

Another important cross-coupling reaction applicable to this substrate is the Buchwald-Hartwig amination . This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. This transformation is of great significance in medicinal chemistry and materials science for the synthesis of arylamines. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. researchgate.netnih.gov The reaction of this compound with various amines would lead to the synthesis of N-aryl derivatives, further functionalizing the core structure.

The following table outlines hypothetical examples of these cross-coupling reactions, based on general knowledge of these reaction types. The specific conditions and yields would require experimental verification.

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) | Base (Example) |

| Suzuki-Miyaura | Phenylboronic acid | Ethyl 4-(4-cyano-3-phenylphenyl)benzoate | Pd(OAc)₂, SPhos | K₃PO₄ |

| Buchwald-Hartwig | Morpholine | Ethyl 4-(4-cyano-3-morpholinophenyl)benzoate | Pd₂(dba)₃, XPhos | NaOtBu |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Ethyl 4-(4-cyano-3-(4-methoxyphenyl)phenyl)benzoate | PdCl₂(dppf) | Cs₂CO₃ |

| Buchwald-Hartwig | Aniline | Ethyl 4-(4-cyano-3-(phenylamino)phenyl)benzoate | Pd(OAc)₂, RuPhos | K₂CO₃ |

Transformations of the Nitrile Group (e.g., hydrolysis to carboxylic acid, reduction to amine)

The nitrile (cyano) group in this compound is a versatile functional group that can be converted into other important moieties, such as carboxylic acids and primary amines. biomall.inresearchgate.net

Hydrolysis to Carboxylic Acid:

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemicalbook.commdpi.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric or hydrochloric acid. The reaction proceeds via the formation of a protonated nitrile, which is then attacked by water, leading to an amide intermediate that is subsequently hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This also forms an amide intermediate, which is then hydrolyzed to the carboxylate salt. Acidic workup is required to obtain the free carboxylic acid. chemicalbook.commdpi.com The presence of the ester group in this compound means that conditions for nitrile hydrolysis would likely also lead to the hydrolysis of the ester, resulting in a dicarboxylic acid product.

Reduction to Amine:

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative in this case) using various reducing agents. A common method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon (Pd/C). This method is often effective, though sometimes requires high pressures and temperatures.

Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. Another common reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, milder conditions might be sought to avoid the reduction of the ester group.

The following table summarizes these potential transformations of the nitrile group.

| Transformation | Reagents and Conditions (Example) | Potential Product |

| Acidic Hydrolysis | H₂SO₄ (aq), heat | 4-(3-Chloro-4-carboxyphenyl)benzoic acid |

| Basic Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | 4-(3-Chloro-4-carboxyphenyl)benzoic acid |

| Reduction (Catalytic Hydrogenation) | H₂, Raney Ni, high pressure | Ethyl 4-(3-chloro-4-(aminomethyl)phenyl)benzoate |

| Reduction (Chemical) | 1. LiAlH₄, THF; 2. H₂O | Ethyl 4-(3-chloro-4-(aminomethyl)phenyl)benzoate |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. journalirjpac.com It is frequently employed to determine the optimized geometry and electronic properties of molecules. For Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, DFT calculations would be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The initial step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a key structural feature is the dihedral angle between the two phenyl rings. The optimization process would explore different rotational isomers (conformers) to identify the global minimum energy structure, which represents the most populated conformation of the molecule in the ground state.

A typical output from this analysis would include the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C≡N | 1.15 Å | |

| C=O | 1.21 Å | |

| C-O (ester) | 1.36 Å |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, indicating its nucleophilic character. The energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons, reflecting its electrophilic character. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. journalirjpac.com

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized primarily on the electron-rich parts of the molecule, whereas the LUMO would be concentrated on the electron-deficient regions.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface and uses a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species.

Red regions on the MEP map indicate negative electrostatic potential and are characteristic of nucleophilic sites, where the molecule is likely to be attacked by electrophiles. These areas are typically found around electronegative atoms like oxygen and nitrogen. Blue regions signify positive electrostatic potential, corresponding to electrophilic sites that are susceptible to nucleophilic attack. Green and yellow areas represent regions of near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential around the cyano group's nitrogen and the carbonyl oxygen, identifying them as sites for electrophilic attack. Positive potentials might be observed around the hydrogen atoms of the phenyl rings.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Theoretical Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification when compared with experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in the assignment of peaks.

IR Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR spectra.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. This calculation provides information on the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λmax) and oscillator strengths (f), which can be compared to an experimental UV-Vis spectrum.

Reaction Pathway and Transition State Calculations

Theoretical calculations can be used to model the mechanism of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.

By calculating the energy barriers (activation energies) associated with different possible pathways, chemists can predict the most likely reaction mechanism. This type of study is computationally intensive but provides invaluable insight into the kinetics and thermodynamics of a chemical transformation. For instance, the hydrolysis of the ester group could be modeled to understand its stability under different conditions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies Using Computational Descriptors

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. These studies rely on computational descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties.

For a series of derivatives of this compound, a QSRR model could be developed to predict their reactivity in a particular reaction. This would involve calculating a wide range of descriptors for each derivative, such as:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and partial atomic charges.

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Dipole moment, polarizability, and electrostatic potential.

Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms can be used to build a model that correlates a subset of these descriptors with the observed reactivity (e.g., reaction rate constant). Such a model would be invaluable for designing new compounds with desired reactivity profiles without the need for extensive experimental synthesis and testing.

Interactive Data Table: Examples of Computational Descriptors for QSRR

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | HOMO Energy | -7.2 eV |

| Electronic | LUMO Energy | -1.5 eV |

| Quantum Chemical | Dipole Moment | 3.8 D |

| Topological | Wiener Index | 1254 |

Applications and Advanced Research Contexts

Building Block in Complex Organic Synthesis

The structural features of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate make it a versatile precursor and intermediate in the construction of a wide array of complex organic structures.

The presence of the cyano (nitrile) group and the reactive chloro substituent on the phenyl ring of this compound opens up pathways for the synthesis of various heterocyclic systems. The nitrile group is a well-established precursor for the formation of nitrogen-containing heterocycles. For instance, nitriles can undergo [3+2] cycloaddition reactions with azides to form tetrazoles, a class of compounds with significant applications in medicinal chemistry. mdpi.comdiva-portal.org This transformation is a common strategy for converting aromatic nitriles into their corresponding 5-substituted-1H-tetrazoles.

Furthermore, the 2-chloro-benzonitrile motif within the molecule is a key starting point for the synthesis of fused heterocyclic systems like quinazolines. nih.govrsc.org The reaction of 2-halobenzamides, which can be derived from the corresponding nitriles, with other nitriles in the presence of a copper catalyst is a known method for producing quinazolinone derivatives. figshare.com Additionally, ruthenium-catalyzed tandem reactions can transform 2-aminobenzonitriles, accessible from 2-chlorobenzonitriles via nucleophilic substitution, directly into quinazolinones. rsc.org The reactivity of the chloro and cyano groups allows for sequential reactions to build up more complex heterocyclic frameworks, such as benzothiadiazines and benzothiazoles, through cyclization reactions. semanticscholar.orgnih.govorganic-chemistry.org

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Functionality | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| 4-cyano group | Sodium azide, Lewis acid | Tetrazole |

| 3-chloro-4-cyano groups | Amines, then cyclization | Fused Nitrogen Heterocycles |

| 3-chloro-4-cyano groups | Sulfur reagents, then cyclization | Fused Sulfur-Nitrogen Heterocycles |

The chloro-substituted phenyl ring in this compound serves as a handle for the construction of more elaborate aryl and biphenyl (B1667301) systems through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be employed to couple the aryl chloride with a variety of arylboronic acids. nih.govrsc.org This reaction, typically catalyzed by a palladium complex, would replace the chlorine atom with a new aryl group, leading to the formation of functionalized terphenyl or more complex polyphenyl systems. The reaction conditions for Suzuki-Miyaura couplings have been optimized to be compatible with a wide range of functional groups, including esters and nitriles, making this a viable strategy for elaborating the structure of this compound. nih.govmdpi.com

Another important cross-coupling reaction is the Heck reaction, which couples aryl halides with alkenes. diva-portal.orgorganic-chemistry.orglibretexts.org The chloro group in the target molecule can react with various alkenes in the presence of a palladium catalyst to introduce a vinyl group, which can be further functionalized. diva-portal.orgorganic-chemistry.org These coupling methodologies are fundamental in synthetic organic chemistry for the assembly of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Role in Catalysis Research

While direct studies on the catalytic applications of this compound are not extensively reported, its functional groups suggest potential roles as either a substrate for catalytic transformations or as a component of a larger ligand system.

As a substrate, the chloro-substituted aromatic ring is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, as discussed in the previous section. The efficiency and selectivity of these reactions are often the subject of catalysis research, with the development of new catalysts and ligands being a major focus.

As a ligand component, the nitrile group and the benzoate (B1203000) ester could potentially coordinate to a metal center. While simple benzonitrile (B105546) is a relatively weak ligand, the incorporation of this moiety into a larger, specifically designed molecular framework could lead to effective ligands for various catalytic processes.

In the realm of organocatalysis, the functional groups of this compound could participate in or influence catalytic cycles. For instance, the ester group could be a site for activation by certain organocatalysts. However, specific research detailing the use of this compound in organocatalytic systems is not prominent in the current literature.

Relevance in Advanced Materials Science

The rigid, rod-like structure of the biphenyl core in this compound, along with the polar cyano group, makes it a highly relevant molecule in the field of advanced materials, particularly in the design of liquid crystals and polymers.

The presence of a terminal cyano group is a common feature in many liquid crystalline compounds. This is due to the large dipole moment of the cyano group, which contributes to the anisotropic intermolecular interactions necessary for the formation of liquid crystalline phases. Indeed, chloro-cyanophenyl substituted benzoates have been included as components in liquid crystal admixtures for electro-optical applications. google.com The combination of the biphenyl ester core and the cyano group in this compound suggests its potential utility in the formulation of nematic or smectic liquid crystal mixtures. These materials are the basis for liquid crystal displays (LCDs) and other optical technologies. Research on structurally similar phenyl benzoate derivatives has shown that they can form liquid crystalline phases, and their properties can be tuned by altering the molecular structure. mdpi.comsci-hub.se

Furthermore, molecules with the structural characteristics of this compound can serve as monomers for the synthesis of advanced polymers. capes.gov.brtechnochemical.compsu.edu The ester group can be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions to form polyesters or polyamides. The resulting polymers would incorporate the rigid, polarizable biphenyl unit into their backbone, potentially leading to materials with high thermal stability, good mechanical properties, and interesting optical or electronic characteristics. The synthesis of polymers from cyanate (B1221674) functional groups, which can be derived from phenols, is another area of active research. capes.gov.br

Table 2: Potential Material Science Applications of this compound

| Application Area | Relevant Structural Features | Potential Properties of Resulting Material |

|---|---|---|

| Liquid Crystals | Biphenyl core, terminal cyano group | Nematic or smectic phases, electro-optical activity |

| High-Performance Polymers | Rigid biphenyl backbone, reactive ester group | High thermal stability, mechanical strength, specific optical properties |

Potential in Liquid Crystal Research and Mesophase Behavior

The molecular shape and polarity of this compound are indicative of potential liquid crystalline properties. Compounds with a similar elongated, rigid structure, often referred to as calamitic mesogens, are known to form various liquid crystal phases (mesophases). The cyanobiphenyl unit is a well-established component in many liquid crystal materials, prized for its ability to induce strong dipole moments that contribute to the formation and stability of nematic and smectic phases. wikipedia.orgacs.org

The introduction of a lateral chloro-substituent on the phenyl ring is a common strategy in liquid crystal design to modulate mesophase behavior. This substitution can influence the melting point, the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid), and the specific type of mesophase formed. The chlorine atom can affect the molecule's steric interactions, potentially disrupting or altering the packing arrangements that define different smectic or nematic phases. Research on other cyanophenyl benzoate derivatives has shown that the nature and position of substituents are critical in determining the presence and temperature range of these mesophases. nih.gov While specific studies on the mesophase behavior of this compound are not extensively documented in publicly available literature, its structure strongly suggests it would be a valuable candidate for such investigations. The balance between the dipolar attractions from the cyano group and the steric and electronic effects of the chloro group could lead to the discovery of novel phase behaviors.

Interactive Table: Predicted Physicochemical Properties Relevant to Liquid Crystal Behavior

| Property | Predicted Influence of Structural Moieties | Relevance to Liquid Crystal Formation |

| Molecular Shape | Elongated and rigid biphenyl core. | Promotes the parallel alignment of molecules necessary for nematic and smectic phases. |

| Polarity | Strong dipole moment from the terminal cyano group. | Enhances intermolecular attractions, stabilizing liquid crystalline order. |

| Substituents | Lateral chlorine atom. | Can modify steric hindrance and intermolecular spacing, influencing phase type and transition temperatures. |

| Ester Linkage | Contributes to the linearity and electronic properties. | Affects the overall molecular flexibility and electronic distribution. |